molecular formula C14H13BrO2 B1374753 [2-(Benzyloxy)-4-bromophenyl]methanol CAS No. 1094474-98-2

[2-(Benzyloxy)-4-bromophenyl]methanol

Cat. No.: B1374753
CAS No.: 1094474-98-2
M. Wt: 293.15 g/mol
InChI Key: YWOOBIAIBSYZNJ-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-4-bromophenyl]methanol is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol . This chemical features both a bromine atom and a benzyl-protected alcohol functional group on its aromatic ring, making it a valuable bifunctional building block in synthetic organic chemistry. Its structure allows for multiple sites of chemical modification, enabling researchers to utilize it as a key intermediate in the construction of more complex molecules. The bromophenyl moiety serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the benzylic alcohol can be further oxidized or functionalized. This compound is part of a family of related benzyloxy-bromo phenylmethanols, which have documented use in scientific research, including applications in medicinal chemistry for the synthesis of potential therapeutic agents . As a standard practice for chemicals of this nature, this compound is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOOBIAIBSYZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742665
Record name [2-(Benzyloxy)-4-bromophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094474-98-2
Record name [2-(Benzyloxy)-4-bromophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Benzyloxy 4 Bromophenyl Methanol

Established Synthetic Pathways

Established methods for the synthesis of [2-(Benzyloxy)-4-bromophenyl]methanol typically involve a sequential approach, ensuring high purity of the final product through the isolation of key intermediates.

Multi-Step Synthesis Approaches

A common and reliable method for preparing this compound is a two-step process commencing with 4-Bromo-2-hydroxybenzaldehyde. The initial step involves the protection of the phenolic hydroxyl group, followed by the reduction of the aldehyde functionality.

The first step is the benzylation of the hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base, such as potassium carbonate, followed by nucleophilic substitution with benzyl (B1604629) bromide in a suitable solvent like dimethylformamide (DMF). This reaction yields the intermediate, 2-(Benzyloxy)-4-bromobenzaldehyde (B111882).

The subsequent step is the reduction of the aldehyde group in 2-(Benzyloxy)-4-bromobenzaldehyde to a primary alcohol. This transformation is commonly carried out using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent such as methanol (B129727) or ethanol. The reaction selectively reduces the aldehyde without affecting the benzyl ether or the aryl bromide.

StepStarting MaterialReagents and ConditionsIntermediate/Product
1. Benzylation4-Bromo-2-hydroxybenzaldehydeBenzyl bromide, K₂CO₃, DMF2-(Benzyloxy)-4-bromobenzaldehyde
2. Reduction2-(Benzyloxy)-4-bromobenzaldehydeNaBH₄, MethanolThis compound

Key Intermediates in Synthesis: Bromination and Protection Strategies

The synthesis of the key intermediate, 2-(Benzyloxy)-4-bromobenzaldehyde, hinges on effective bromination and protection strategies. The starting material, 4-Bromo-2-hydroxybenzaldehyde, already contains the necessary bromo substituent. The critical transformation is the selective protection of the phenolic hydroxyl group.

The use of a benzyl protecting group is advantageous due to its stability under a variety of reaction conditions and its susceptibility to cleavage via hydrogenolysis. The Williamson ether synthesis is a widely employed method for introducing the benzyl group, offering high yields and straightforward execution. The choice of base and solvent is crucial to ensure efficient deprotonation of the phenol (B47542) without promoting side reactions.

Advanced Synthetic Protocols

To enhance efficiency and reduce reaction times, advanced synthetic protocols have been explored, including one-pot syntheses and microwave-assisted techniques.

One-Pot Synthetic Routes

While a specific one-pot synthesis for this compound from 4-Bromo-2-hydroxybenzaldehyde is not extensively documented, the principles of tandem reactions suggest its feasibility. A hypothetical one-pot procedure could involve the in-situ formation of the benzyl ether followed by the direct addition of a reducing agent to the reaction mixture. This approach would eliminate the need for isolation and purification of the intermediate aldehyde, thereby saving time and resources. However, careful optimization of reaction conditions would be necessary to prevent cross-reactivity and ensure a high yield of the desired product.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. acs.org In the context of synthesizing this compound, microwave assistance can be particularly beneficial in the reduction step. The reduction of aldehydes to alcohols using reagents like sodium borohydride can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes. cem.com This rapid heating can lead to higher throughput and potentially improved yields by minimizing the formation of byproducts. The solvent-free application of microwave-assisted reductions, for instance using sodium borohydride supported on silica (B1680970) gel, further enhances the green credentials of the synthesis.

Catalytic Strategies in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the reduction of the aldehyde intermediate. Catalytic methods offer milder reaction conditions and greater selectivity compared to stoichiometric reagents.

Catalytic hydrogenation is a prominent method for the reduction of aldehydes. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. globethesis.com This method is highly efficient and clean, with the only byproduct being water in some cases.

Catalytic transfer hydrogenation offers a safer and more convenient alternative to using gaseous hydrogen. acs.orgresearchgate.net This technique employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. Ruthenium and iridium complexes are often effective catalysts for this transformation. The selective reduction of the aldehyde in the presence of the benzyl ether and aryl bromide is a key advantage of these catalytic approaches. For instance, palladium-based catalysts have been shown to be effective for the selective reduction of aromatic aldehydes. globethesis.com

Catalytic MethodCatalystHydrogen SourceKey Advantages
Catalytic HydrogenationPd/C, Raney NickelH₂ gasHigh efficiency, clean reaction
Catalytic Transfer HydrogenationRu or Ir complexes, Pd-based catalystsIsopropanol, Formic acidAvoids use of H₂ gas, high selectivity

Scandium-Catalyzed Approaches in Related Systems

Scandium triflate (Sc(OTf)₃) has emerged as a versatile Lewis acid catalyst in organic synthesis, capable of activating functional groups under mild conditions. While direct scandium-catalyzed synthesis of this compound from a simple precursor is not extensively documented, its utility in reactions involving benzylic alcohols and their precursors provides significant insight into potential synthetic strategies.

Scandium(III) triflate is known to catalyze the N-alkylation of carbazoles with benzylic alcohols, demonstrating its ability to activate the C-O bond of the alcohol. bohrium.com This transformation proceeds smoothly under an air atmosphere and highlights the capacity of scandium catalysts to facilitate reactions at the benzylic position. bohrium.com Furthermore, scandium triflate has been employed in the dehydrative coupling of secondary benzylic alcohols with primary alcohols to form unsymmetrical ethers. chemrxiv.orgresearchgate.net This process suggests the formation of a carbocation intermediate at the benzylic position, which can then be trapped by a nucleophile. chemrxiv.orgnih.gov

In the context of forming the target molecule, a plausible retrosynthetic approach involves the scandium-catalyzed reduction of a corresponding aldehyde, 2-(benzyloxy)-4-bromobenzaldehyde. Scandium catalysts, in conjunction with a hydride source like hydrosilanes, are effective in the reduction of carbonyl compounds. nih.gov The mechanism is believed to involve the coordination of the scandium triflate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating hydride transfer from the silane. nih.gov This methodology has been successfully applied to the reduction of a variety of ketones and aldehydes. nih.gov

Another relevant scandium-catalyzed reaction is the deoxygenative allylation of benzylic alcohols. rsc.org Although this reaction removes the hydroxyl group, it underscores the principle of scandium triflate acting as an effective pre-catalyst for reactions involving benzylic carbocation intermediates. rsc.org It has been shown that the reaction is likely catalyzed by a Brønsted acid formed in situ. rsc.org The catalytic activity of various metal triflates, including scandium, in secondary benzylation reactions has also been studied, with the activity increasing in the order La(OTf)₃ < Yb(OTf)₃ < Sc(OTf)₃ < Hf(OTf)₄. nih.gov

The table below summarizes the performance of scandium catalysts in reactions analogous to the potential synthesis of this compound.

Table 1: Performance of Scandium Catalysts in Analogous Reactions

Reaction Type Catalyst Substrate Example Reagent Yield Reference
Deoxygenative Allylation Sc(OTf)₃ p-Methoxybenzyl alcohol Allyltrimethylsilane - rsc.org
Dehydrative Etherification Sc(OTf)₃ / DMAP Secondary benzylic alcohol Primary alcohol 14-88% chemrxiv.orgresearchgate.net
Secondary Benzylation Sc(OTf)₃ 1-Phenylethanol Aromatic nucleophile High nih.gov
N-Alkylation Sc(OTf)₃ Carbazole Benzylic alcohol up to 99% bohrium.com

Other Catalytic Systems for Analogous Reactions

Beyond scandium, a variety of other transition metal catalysts have been developed for reactions that are analogous to the synthesis of this compound, primarily through the reduction of the corresponding aldehyde. These methods often feature high efficiency and functional group tolerance.

Ruthenium-Based Catalysts: Ruthenium complexes have been investigated for the C-H functionalization of benzyl alcohols. acs.org For instance, a ruthenium-catalyzed reaction of benzyl alcohol with maleimides leads to ortho-substituted succinimide (B58015) aromatic aldehydes. acs.org While this is not a direct synthesis of the alcohol, it demonstrates the reactivity of the benzyl alcohol scaffold under ruthenium catalysis.

Rhenium-Based Catalysts: Rhenium complexes, such as Re(CO)₅Cl, are effective for the hydrosilylation of carbonyl substrates, including aldehydes, to afford the corresponding silyl (B83357) ethers which can be readily hydrolyzed to alcohols. mdpi.com This method is notable for its efficiency, with turnover frequencies of 20-25 h⁻¹ for aldehydes. mdpi.com Other nitrosyl rhenium complexes have also shown high activity in the hydrosilylation of a variety of carbonyl compounds. mdpi.com

Manganese-Based Catalysts: Manganese, being an earth-abundant and low-toxicity metal, has garnered attention for its use in catalysis. Manganese(III) salan complexes have been shown to be active in the hydrosilylation of aldehydes and ketones. nsf.gov A well-defined 2-iminopyrrolyl alkyl-manganese(II) complex has also been reported as a very active precatalyst for the hydrosilylation of a broad range of aldehydes and ketones under mild conditions. acs.org

Palladium-Based Catalysts: Palladium catalysts are widely used in organic synthesis. While often employed for cross-coupling reactions, palladium(0) catalysts can also facilitate the reduction of aromatic acid chlorides to aldehydes using polymethylhydrosiloxane (B1170920) (PMHS) as a reductant. msu.edu This aldehyde can then be further reduced to the target benzyl alcohol. Additionally, palladium-catalyzed C-H oxygenation has been used to synthesize catechols from phenols, indicating the versatility of palladium in functionalizing aromatic rings. nih.gov

The following table provides an overview of various catalytic systems used in reactions analogous to the synthesis of substituted benzyl alcohols.

Table 2: Other Catalytic Systems in Analogous Reactions

Catalyst System Reaction Type Substrate Example Reagent Product Type Reference
[RuCl₂(p-cymene)]₂ C-H Alkylation/Oxidation Benzyl alcohol Maleimide o-Succinimide benzaldehyde acs.org
Re(CO)₅Cl Hydrosilylation Aldehydes Et₃SiH Silyl ether mdpi.com
Manganese(III) Salan Complexes Hydrosilylation Benzaldehyde Phenylsilane Silyl ether/Alcohol nsf.gov
2-Iminopyrrolyl Alkyl-Mn(II) Hydrosilylation Aldehydes/Ketones Hydrosilanes Alcohols acs.org

Chemical Transformations and Reaction Mechanisms of 2 Benzyloxy 4 Bromophenyl Methanol

Oxidative Transformations

The primary alcohol functional group in [2-(Benzyloxy)-4-bromophenyl]methanol makes it a prime candidate for oxidative transformations. As a benzylic alcohol, it can be selectively oxidized to its corresponding aldehyde, 2-(benzyloxy)-4-bromobenzaldehyde (B111882), under mild conditions.

A key reagent for this transformation is activated manganese(IV) oxide (MnO₂). jove.com This reagent is highly selective for the oxidation of allylic and benzylic alcohols, leaving other alcohol types unaffected. jove.comcommonorganicchemistry.com The reaction is typically performed by stirring the alcohol with an excess of solid MnO₂ in a non-polar solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature or with gentle heating. commonorganicchemistry.commychemblog.com The heterogeneous nature of the reaction, with MnO₂ being insoluble in the solvent, means the oxidation occurs on the surface of the reagent. jove.com The process is efficient and prevents over-oxidation to the carboxylic acid, which can be a problem with stronger oxidizing agents.

The mechanism of MnO₂ oxidation is believed to proceed via a radical intermediate. jove.comyoutube.com The alcohol's hydroxyl group first adds to the MnO₂ surface, forming an ester-like intermediate. This is followed by the transfer of a hydrogen atom from the benzylic carbon to an oxygen atom on the manganese, coupled with an electron transfer from the oxygen to the Mn(IV) center. This reduces the manganese to Mn(III) and generates a resonance-stabilized benzylic radical, which then quickly forms the aldehyde. jove.com

Other catalytic systems can also achieve this oxidation. For instance, copper(I) bromide in the presence of a radical initiator and a base has been shown to effectively oxidize substituted benzyl (B1604629) alcohols to their corresponding aldehydes. nih.gov

Table 1: Oxidizing Agents for Benzylic Alcohols

Reagent Selectivity Conditions Product from this compound
Manganese(IV) Oxide (MnO₂) High for allylic/benzylic alcohols commonorganicchemistry.com DCM or CHCl₃, Room Temperature commonorganicchemistry.com 2-(Benzyloxy)-4-bromobenzaldehyde

Nucleophilic Substitution Reactions

The hydroxyl group of the benzylic alcohol in this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. Common strategies include protonation under acidic conditions or conversion to sulfonate esters (e.g., tosylates, mesylates) or halides. vanderbilt.edu

Once activated, the resulting electrophilic benzylic carbon can be attacked by a variety of nucleophiles. For example, conversion to [2-(benzyloxy)-4-bromophenyl]methyl bromide would create a substrate susceptible to Sₙ2-type reactions with nucleophiles like amines, cyanides, or azides. vanderbilt.eduub.edu Studies on analogous systems, such as the reaction of substituted benzyl bromides with anilines or benzylamines in methanol (B129727), show that these reactions proceed via an Sₙ2 mechanism. researchgate.netrsc.orgpsu.edu The reaction rate is sensitive to the electronic properties of both the nucleophile and the substituents on the benzene (B151609) ring. researchgate.net Electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS). uci.edu The substituents are:

-OCH₂Ph (benzyloxy): A strongly activating, ortho, para-directing group due to the resonance-donating effect of the oxygen atom.

-CH₂OH (hydroxymethyl): A weakly activating, ortho, para-directing group.

-Br (bromo): A deactivating, ortho, para-directing group due to its inductive electron-withdrawing effect and resonance-donating effect. uci.edu

The powerful activating and directing effect of the benzyloxy group is expected to dominate. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the benzyloxy group. The position para to the benzyloxy group is already occupied by the bromine atom. The two ortho positions are C3 and C5 (relative to the benzyloxy group at C2). Substitution is most likely to occur at the C5 position, which is para to the hydroxymethyl group and meta to the bromine, minimizing steric hindrance.

Common EAS reactions include halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃), nitration (using HNO₃ and H₂SO₄), and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide with AlCl₃). libretexts.orgmasterorganicchemistry.com The mechanism for all these reactions involves a two-step process: initial attack by the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

Condensation Reactions in Analogous Systems (e.g., Claisen-Schmidt Type)

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde, typically catalyzed by a base like sodium hydroxide (B78521) (NaOH). gordon.eduwikipedia.org While this compound itself cannot participate in this reaction, its oxidation product, 2-(benzyloxy)-4-bromobenzaldehyde, is an ideal substrate.

In a typical Claisen-Schmidt reaction, the base abstracts an acidic α-hydrogen from the ketone (e.g., acetone) to form a nucleophilic enolate ion. gordon.edu This enolate then attacks the electrophilic carbonyl carbon of 2-(benzyloxy)-4-bromobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated ketone. wikipedia.orgnih.gov These reactions are often efficient and can sometimes be performed under solvent-free conditions or with microwave assistance to achieve high yields in short reaction times. nih.govresearchgate.net

For example, reacting 2-(benzyloxy)-4-bromobenzaldehyde with acetaldehyde (B116499) in the presence of dilute NaOH would be expected to produce (E)-3-[2-(benzyloxy)-4-bromophenyl]prop-2-enal. youtube.com

Functional Group Interconversions on the Benzyl Alcohol Moiety

The -CH₂OH group is a versatile functional handle that can be converted into numerous other functionalities. ub.edu Beyond the oxidation to an aldehyde discussed previously, several other key interconversions are possible:

Conversion to Halides: The hydroxyl group can be replaced by a halogen. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding benzyl chloride or bromide. vanderbilt.edu These halides are valuable intermediates for subsequent nucleophilic substitution reactions.

Conversion to Esters: Standard esterification procedures, such as reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or with an acyl chloride or anhydride (B1165640) in the presence of a base, would yield the corresponding ester.

Conversion to Ethers: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.

Conversion to Azides: The alcohol can be converted to an azide (B81097) via a two-step process, typically involving conversion to a tosylate or halide, followed by substitution with an azide source like sodium azide (NaN₃). vanderbilt.edu

Table 2: Potential Functional Group Interconversions

Target Functional Group Reagents Intermediate
Aldehyde (-CHO) MnO₂, PCC N/A
Benzyl Chloride (-CH₂Cl) SOCl₂, Ph₃P/CCl₄ vanderbilt.edu N/A
Benzyl Bromide (-CH₂Br) PBr₃, Ph₃P/CBr₄ vanderbilt.edu N/A
Ester (-CH₂OCOR) RCOCl, Pyridine (B92270) N/A

Mechanistic Insights into Transformations

Catalysis is fundamental to enabling and controlling the chemical transformations of this compound and its derivatives.

In Oxidative Transformations: While stoichiometric oxidants like MnO₂ are effective, catalytic systems offer advantages in terms of atom economy and milder conditions. organic-chemistry.org For example, metal complexes can catalyze the aerobic oxidation of benzyl alcohols, where the metal center facilitates the interaction between the alcohol and molecular oxygen. nih.gov Supported bimetallic catalysts, such as Au-Pd nanoalloys, can catalyze dehydrogenation of the alcohol to the aldehyde. researchgate.net

In Electrophilic Aromatic Substitution: Lewis acids like FeBr₃ or AlCl₃ are essential catalysts in halogenation and Friedel-Crafts reactions. libretexts.org They function by coordinating to the electrophile's precursor (e.g., Br₂ or an acyl chloride), making it much more electrophilic and capable of attacking the relatively stable aromatic ring. libretexts.org Similarly, a strong Brønsted acid like H₂SO₄ is required to catalyze nitration by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

In Condensation Reactions: The Claisen-Schmidt condensation is a classic example of base catalysis. The hydroxide ion (OH⁻) acts as a catalyst by deprotonating the enolizable ketone to generate the nucleophilic enolate. gordon.edu This increases the rate of the initial carbon-carbon bond-forming step. The catalyst is regenerated in the final dehydration step. Multifunctional catalysts can perform a cascade reaction; for instance, a supported metal catalyst can first catalyze the oxidation of a benzyl alcohol to an aldehyde and then, in the same pot, the support can act as a basic site to catalyze the subsequent aldol condensation with a ketone. researchgate.net

Spectroscopic Investigations for Mechanistic Elucidation (e.g., NMR Studies)

The elucidation of reaction mechanisms involving this compound relies heavily on the use of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, stands out as a particularly powerful tool. While specific mechanistic studies detailing the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of NMR analysis of this compound and its potential reaction products can provide significant insights into its chemical transformations.

By analyzing the chemical shifts, coupling constants, and integration of signals in the NMR spectra, chemists can track the disappearance of reactants and the appearance of products, as well as identify any intermediate species that may be formed during a reaction. This data is crucial for piecing together a step-by-step molecular-level description of a reaction mechanism.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the benzylic protons of the methanol group (-CH₂OH) and the benzyloxy group (-OCH₂Ph) would appear as characteristic singlets or multiplets. The aromatic protons would exhibit a more complex splitting pattern due to coupling with each other, and their chemical shifts would be influenced by the electron-donating benzyloxy group and the electron-withdrawing bromine atom.

In a hypothetical oxidation reaction of this compound to the corresponding aldehyde, [2-(Benzyloxy)-4-bromophenyl]methanal, one would expect to see the disappearance of the signal for the hydroxyl proton and a downfield shift of the benzylic methanol protons as they are converted to the aldehyde proton. The signal for the new aldehyde proton would appear at a characteristic downfield position, typically between 9 and 10 ppm.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative about the substitution pattern.

Following the same hypothetical oxidation reaction, the ¹³C NMR spectrum would show the disappearance of the signal for the benzylic carbon of the methanol group and the appearance of a new signal at a downfield position, characteristic of a carbonyl carbon in an aldehyde.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted chemical shift ranges for the key protons and carbons in this compound. These predictions are based on typical values for similar structural motifs found in related compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂OH (benzylic)4.5 - 4.860 - 65
-OHVariable-
-OCH₂- (benzyloxy)5.0 - 5.270 - 75
Aromatic C-H6.8 - 7.5110 - 135
Aromatic C-Br-115 - 120
Aromatic C-O-155 - 160
Aromatic C-CH₂OH-130 - 140
Phenyl C-H (benzyloxy)7.2 - 7.5127 - 130
Phenyl C-ipso (benzyloxy)-135 - 140

Mechanistic Insights from Spectroscopic Data

By monitoring changes in the NMR spectra over the course of a reaction, researchers can deduce the sequence of bond-forming and bond-breaking events. For example, in a substitution reaction where the benzyloxy group is cleaved, the characteristic signals for the benzyloxy protons and carbons would disappear, while new signals corresponding to the resulting phenol (B47542) and the newly introduced functional group would appear.

Role of 2 Benzyloxy 4 Bromophenyl Methanol As a Precursor in Complex Molecule Synthesis

Application in Heterocyclic Compound Synthesis

The structural features of [2-(Benzyloxy)-4-bromophenyl]methanol make it an attractive starting material for the synthesis of various heterocyclic systems. The benzyl (B1604629) alcohol moiety can be readily oxidized to an aldehyde, which can then participate in a variety of cyclization and condensation reactions. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage to introduce further functionality. The bromo-substituent on the phenyl ring provides a handle for cross-coupling reactions, allowing for the introduction of additional diversity into the target molecules.

Precursor to Quinolone Derivatives

While direct experimental evidence for the use of this compound in the synthesis of quinolone derivatives is not extensively documented in the reviewed literature, its structural features suggest a plausible role as a precursor in this context. The synthesis of quinolones often involves the cyclization of ortho-substituted anilines or related compounds. nih.gov For instance, methods for synthesizing 4-quinolones from 2-aminoacetophenones have been reported. nih.gov

The conversion of this compound to a suitable quinolone precursor would likely involve the transformation of the benzyl alcohol into a carbonyl group and the introduction of a nitrogen-containing functionality at the ortho position. This could potentially be achieved through a multi-step synthetic sequence. Given the importance of the quinolone scaffold in medicinal chemistry, exploring synthetic routes from readily available precursors like this compound could be a valuable area of research. qeios.comnih.gov

Synthesis of Thiazole (B1198619) and Pyrazole (B372694) Ring Systems

The chemical structure of this compound is well-suited for its use as a precursor in the synthesis of thiazole and pyrazole derivatives. The benzyl alcohol functionality can be oxidized to the corresponding aldehyde, a common starting material for the construction of these five-membered heterocyclic rings.

For pyrazole synthesis, a common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.tr A plausible synthetic route starting from this compound would involve its oxidation to 2-(benzyloxy)-4-bromobenzaldehyde (B111882). This aldehyde could then be used in reactions to construct the pyrazole ring. For example, it could undergo a condensation reaction with a suitable ketone to form an α,β-unsaturated ketone, which can then react with hydrazine to yield the pyrazole. Several pyrazole derivatives containing a 4-bromophenyl substituent have been synthesized, highlighting the utility of bromo-substituted phenyl rings in generating these heterocyclic systems. dergipark.org.trnih.gov

Similarly, for thiazole synthesis, the Hantzsch thiazole synthesis is a classical method that involves the reaction of an α-haloketone with a thioamide. The 2-(benzyloxy)-4-bromobenzaldehyde derived from the starting material could be a key intermediate. For instance, it could be converted to the corresponding α-bromoketone, which can then be reacted with a thioamide to form the thiazole ring. The synthesis of various 4-(4-bromophenyl)-thiazole derivatives has been reported, indicating that the bromo-substituted phenyl moiety is a common structural feature in this class of compounds. nih.govresearchgate.net

Formation of Pyrrolo[3,4-b]pyridin-5-one Derivatives

The synthesis of pyrrolo[3,4-b]pyridin-5-ones, a class of compounds with interesting biological activities, often proceeds through multicomponent reactions involving an aldehyde as a key starting material. mdpi.comresearchgate.netmdpi.com The this compound can serve as a precursor to the required aldehyde, 2-(benzyloxy)-4-bromobenzaldehyde, through a simple oxidation step.

The general synthetic strategy for pyrrolo[3,4-b]pyridin-5-ones often involves a one-pot reaction of an aldehyde, an amine, and an isocyanide, followed by an intramolecular Diels-Alder reaction and subsequent transformations. The aldehyde component dictates the substitution pattern on the final heterocyclic product. By using 2-(benzyloxy)-4-bromobenzaldehyde, a pyrrolo[3,4-b]pyridin-5-one with a 2-(benzyloxy)-4-bromophenyl substituent can be obtained. This substituent offers several possibilities for further chemical modifications, including debenzylation to reveal a phenolic hydroxyl group and cross-coupling reactions at the bromine-substituted position.

The synthesis of various substituted pyrrolo[2,3-b]pyridines has been documented, where functionalized phenyl groups are introduced through Suzuki coupling reactions. nih.gov This highlights the potential for the bromo-substituent in the target compound to be used for further diversification.

Utility in Benzyloxy-Containing Scaffold Construction

The benzyloxy group in this compound plays a crucial role as a protecting group for the phenolic hydroxyl. This allows for selective reactions at other positions of the molecule without affecting the phenol (B47542). The benzyl alcohol moiety, on the other hand, is a versatile functional group that can be easily converted into other functionalities, such as ethers, esters, and amides.

Synthesis of Benzyl Ethers and Esters

This compound is an excellent precursor for the synthesis of a variety of benzyl ethers and esters. The benzyl alcohol functionality can readily undergo etherification or esterification reactions with a wide range of substrates.

The synthesis of benzyl ethers can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, methods using reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the formation of benzyl ethers under neutral conditions. beilstein-journals.orgsemanticscholar.orgresearchgate.netnih.govnih.govbeilstein-journals.org The reaction of this compound with different alkylating agents would yield a library of ethers with diverse properties.

Reactant Product Reaction Type Reference
Alkyl HalideBenzyl EtherWilliamson Ether Synthesis organic-chemistry.org
AlcoholBenzyl EtherUsing 2-benzyloxy-1-methylpyridinium triflate beilstein-journals.orgsemanticscholar.org

Similarly, benzyl esters can be prepared by reacting this compound with carboxylic acids or their derivatives. This esterification can be catalyzed by acids or promoted by coupling agents. The resulting esters are valuable compounds in their own right and can also serve as intermediates in further synthetic transformations. The synthesis of various benzyl esters from benzyl alcohols is a well-established transformation in organic chemistry.

Reactant Product Reaction Type Reference
Carboxylic AcidBenzyl EsterFischer EsterificationN/A
Acyl ChlorideBenzyl EsterAcylationN/A

Building Blocks for Amides (e.g., α-Alkoxyl Amides)

The benzyl alcohol functionality of this compound can be incorporated into amide structures, particularly α-alkoxyl amides. While direct synthesis of amides from benzyl alcohols is not a one-step process, the alcohol can be converted to a more reactive intermediate, such as a benzyl halide, which can then be used to alkylate an amide.

A more direct approach to α-alkoxyl amides involves the reaction of an alcohol with an ynamide. While this specific reaction using this compound has not been explicitly reported, it represents a potential application for this compound. The benzyloxy group would provide the α-alkoxy moiety in the final product. The synthesis of various α-alkoxy amides from alcohols and ynamides has been demonstrated, showcasing the versatility of this method.

The resulting α-alkoxy amides are valuable synthetic intermediates and can be further transformed into other functional groups. The presence of the benzyloxy and bromo substituents on the phenyl ring of the starting material would be carried through to the final amide product, offering opportunities for further chemical modifications.

Intermediates for Tritylone Alcohols

While direct synthesis of tritylone alcohols from this compound is not extensively documented, its structural motifs are integral to precursors used in established synthetic routes. Tritylone alcohols, characterized by a triphenylmethanol (B194598) core embedded within a larger polycyclic aromatic framework, are often synthesized through the addition of organometallic reagents to suitable ketones or via rearrangement reactions.

In a notable approach to tritylone alcohol synthesis, a solvent-controlled regioselective rearrangement of spiroindane-1,3-diones has been developed. nih.govacs.org This method highlights the importance of polysubstituted aromatic precursors. Although not directly employing this compound, the synthesis of various tritylone alcohol derivatives, as detailed in the table below, underscores the necessity of having strategically functionalized aromatic building blocks. The bromo and benzyloxy groups present in this compound offer latent functionalities that can be manipulated to create such precursors. For instance, the bromine atom can be converted to an organometallic species for subsequent addition reactions, a common strategy in the synthesis of complex alcohols.

Table 1: Examples of Synthesized Tritylone Alcohols and their Yields

Product Yield

Data sourced from a study on the rearrangement of spiroindane-1,3-diones. nih.gov

Construction of Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. The construction of this heterocyclic system often relies on classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions. organicreactions.orgwikipedia.orgnih.govorganicreactions.org These reactions typically involve the cyclization of a β-arylethylamine derivative.

This compound can serve as a valuable starting material for the synthesis of the requisite β-arylethylamine precursors. The primary alcohol function can be converted to a halide or other leaving group, followed by displacement with a cyanide anion to introduce the necessary two-carbon extension. Subsequent reduction of the nitrile and manipulation of the aromatic substituents would lead to a suitably functionalized β-arylethylamine.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. organicreactions.orgnih.govthermofisher.com The electron-donating benzyloxy group on the aromatic ring of a precursor derived from this compound would facilitate the electrophilic aromatic substitution step of this reaction.

Similarly, the Bischler-Napieralski reaction proceeds through the cyclization of a β-phenylethylamide using a dehydrating agent. wikipedia.orgorganic-chemistry.orgresearchgate.net A precursor synthesized from this compound could be acylated and then subjected to these cyclization conditions to form a dihydroisoquinoline, which can be subsequently reduced to the desired tetrahydroisoquinoline.

Table 2: Key Reactions in Tetrahydroisoquinoline Synthesis

Reaction Name Description Key Intermediates
Pictet-Spengler Condensation of a β-arylethylamine with a carbonyl compound followed by cyclization. Iminium ion

Contributions to Diversified Aromatic Compound Synthesis

The chemical versatility of this compound extends beyond the synthesis of specific heterocyclic systems, making it a valuable tool for the creation of a wide array of diversified aromatic compounds. The presence of both a bromine atom and a protected phenol allows for sequential and site-selective functionalization.

The bromine atom is particularly amenable to various cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. organic-chemistry.orgresearchgate.netnih.gov These powerful carbon-carbon bond-forming methodologies enable the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the 4-position of the phenyl ring. This allows for the construction of complex biaryl systems and other highly substituted aromatic structures. nih.govsemanticscholar.org

Furthermore, the benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be cleaved under specific conditions to reveal a hydroxyl group. This hydroxyl group can then be further functionalized, for example, through etherification or esterification, adding another layer of molecular diversity. The strategic timing of deprotection in a multi-step synthesis is crucial for achieving the desired final product. libretexts.orgstackexchange.comresearchgate.net

The interplay between the reactivity of the bromophenyl moiety and the protected phenol makes this compound a cornerstone in the divergent synthesis of complex aromatic molecules, allowing for the systematic variation of substituents and the exploration of chemical space.

Advanced Derivatization and Functionalization Strategies

Modification of the Primary Alcohol Functional Group

The primary alcohol group in [2-(Benzyloxy)-4-bromophenyl]methanol is amenable to various modifications, including esterification, etherification, and oxidation. These transformations are fundamental in organic synthesis for protecting the hydroxyl group, introducing new functionalities, or altering the electronic properties of the molecule.

Esterification is a common strategy to convert the primary alcohol into an ester. This transformation is often employed to protect the hydroxyl group or to introduce a specific acyl group for further synthetic manipulations. While direct literature on the esterification of this compound is not abundant, standard protocols for benzyl (B1604629) alcohol esterification are applicable. A general approach involves the reaction of the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640).

For instance, reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), would yield the corresponding acetate (B1210297) ester. Alternatively, coupling with a carboxylic acid can be achieved using activating agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). sci-hub.st

Etherification of the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide range of alkyl or substituted alkyl groups.

Another approach for the chemoselective etherification of benzyl alcohols involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.orgresearchgate.net This method can selectively convert benzylic alcohols into their methyl or ethyl ethers. organic-chemistry.orgresearchgate.net Iron(III) chloride has also been shown to catalyze the etherification of benzyl alcohols. nih.gov

Table 1: Illustrative Esterification and Etherification Reactions of Benzyl Alcohols This table presents generalized reaction conditions applicable to this compound based on standard protocols for similar substrates.

Transformation Reagents and Conditions Product Type
Acetylation Acetic anhydride, pyridine, CH2Cl2, room temperature Acetate Ester
Benzoylation Benzoyl chloride, triethylamine, CH2Cl2, 0 °C to rt Benzoate Ester
Methylation Sodium hydride, methyl iodide, THF, 0 °C to rt Methyl Ether
Ethylation Sodium hydride, ethyl bromide, THF, 0 °C to rt Ethyl Ether

Regioselective Oxidation Strategies

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions.

Oxidation to Aldehyde: The partial oxidation to 2-(benzyloxy)-4-bromobenzaldehyde (B111882) is a crucial transformation, as aldehydes are versatile intermediates for reactions such as Wittig olefination, Grignard additions, and reductive amination. A variety of mild oxidation reagents can achieve this selectively, minimizing over-oxidation to the carboxylic acid. Common reagents include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). A copper(I)-catalyzed system with TEMPO has also been shown to be effective for the chemoselective oxidation of benzyl alcohols to aldehydes. nih.gov

Oxidation to Carboxylic Acid: For the synthesis of 2-(benzyloxy)-4-bromobenzoic acid, stronger oxidizing agents are required. Common methods include the use of potassium permanganate (B83412) (KMnO4) under basic conditions, Jones reagent (CrO3 in aqueous sulfuric acid), or ruthenium tetroxide (RuO4) generated in situ. More environmentally friendly methods utilize molecular oxygen with catalysts like cobalt salts. organic-chemistry.org

Table 2: Regioselective Oxidation of Primary Benzyl Alcohols This table outlines common oxidation protocols applicable to this compound.

Target Product Reagent(s) Typical Solvent
Aldehyde Pyridinium chlorochromate (PCC) Dichloromethane (B109758)
Aldehyde Dess-Martin periodinane (DMP) Dichloromethane
Aldehyde Oxalyl chloride, DMSO, triethylamine (Swern) Dichloromethane
Carboxylic Acid Potassium permanganate (KMnO4) Water/Pyridine
Carboxylic Acid Jones Reagent (CrO3/H2SO4) Acetone

Functionalization of the Aromatic Bromine Atom

The bromine atom on the aromatic ring of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, significantly increasing the molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govorganic-chemistry.org This allows for the formation of a biaryl linkage. For this compound, a Suzuki coupling with an arylboronic acid would yield a substituted biphenylmethanol derivative. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions. libretexts.orgnih.govorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. nih.govorganic-chemistry.orgnih.gov This method is highly efficient for the formation of aryl-alkyne bonds. Applying this to this compound would produce a 4-alkynyl substituted derivative. Copper-free Sonogashira protocols have also been developed to address issues related to the toxicity and removal of copper. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl or substituted vinyl group at the 4-position of the aromatic ring. The stereoselectivity of the Heck reaction typically favors the trans isomer. organic-chemistry.org

Table 3: Overview of Cross-Coupling Reactions for Aryl Bromides This table summarizes general conditions for cross-coupling reactions applicable to this compound.

Reaction Name Coupling Partner Catalyst System Typical Base Product
Suzuki-Miyaura Boronic acid/ester Pd(PPh3)4, Pd(OAc)2/ligand Na2CO3, K2CO3, Cs2CO3 Biaryl
Sonogashira Terminal alkyne PdCl2(PPh3)2, CuI Triethylamine, Diisopropylamine Aryl-alkyne
Heck Alkene Pd(OAc)2, PdCl2 Triethylamine, K2CO3 Aryl-alkene

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful method for converting the relatively unreactive aryl bromide into a highly reactive organometallic intermediate, which can then be quenched with a variety of electrophiles.

This transformation is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgharvard.eduscribd.com The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles.

Alternatively, magnesium-halogen exchange can be performed using Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo-Grignard" reagent. clockss.orgresearchgate.netharvard.edunih.gov This method can offer better functional group tolerance compared to organolithium reagents. clockss.orgresearchgate.netharvard.edunih.gov

Once the organometallic intermediate is formed, it can be quenched with various electrophiles to introduce new functional groups.

Table 4: Electrophiles for Quenching Organometallic Intermediates This table provides examples of electrophiles that can be used after halogen-metal exchange with this compound.

Electrophile Reagent Example Functional Group Introduced
Proton Source H2O Hydrogen (dehalogenation)
Carbonyl Compounds Formaldehyde, Acetone, Benzaldehyde Hydroxymethyl, 2-hydroxy-2-propyl, (hydroxy)phenylmethyl
Alkyl Halides Methyl iodide Methyl
Carbon Dioxide CO2 (gas or solid) Carboxylic acid
Borates Trimethyl borate Boronic acid

Direct Arylation Reactions

Direct arylation reactions represent a more atom-economical approach to C-C bond formation, as they involve the coupling of an aryl halide with a C-H bond of another aromatic compound, avoiding the pre-functionalization required for traditional cross-coupling reactions. While specific examples utilizing this compound are scarce, general methodologies for the direct arylation of aryl bromides have been developed.

These reactions are typically catalyzed by palladium complexes, often with specialized ligands, and require a base to facilitate the C-H activation step. The coupling partner is usually an electron-rich or electron-deficient heterocycle or arene. The development of direct arylation methods for benzyl alcohols has also been reported, proceeding through C-O bond activation. rsc.orgdicp.ac.cnnih.gov

Modifications on the Benzyloxy Moiety

The benzyloxy group serves as a versatile handle for introducing further molecular diversity. Key strategies involve the cleavage of the benzyl ether to unmask a phenolic hydroxyl group or the functionalization of the benzyl phenyl ring itself.

The removal of the benzyl protecting group from this compound to yield 4-bromo-2-(hydroxymethyl)phenol is a critical transformation in synthetic routes where the phenolic hydroxyl group is required for subsequent reactions. The choice of debenzylation method is crucial to ensure high yields and to maintain the integrity of other functional groups within the molecule.

Several established methods for benzyl ether cleavage are applicable, each with its own advantages and substrate scope.

Catalytic Hydrogenolysis: This is a widely used and often clean method for debenzylation. The reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The process, known as hydrogenolysis, cleaves the C-O bond of the ether, liberating the free phenol (B47542) and toluene (B28343) as a byproduct. This method is generally mild and efficient, though it may be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. Boron trichloride (B1173362) (BCl3) and its dimethyl sulfide (B99878) complex (BCl3·SMe2) are particularly effective reagents for this purpose. These reagents can often be used at low temperatures, providing a degree of selectivity when other acid-sensitive groups are present.

Oxidative Cleavage: Oxidizing agents can also be employed for debenzylation. One common reagent for this is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). While particularly effective for p-methoxybenzyl (PMB) ethers, DDQ can also cleave unsubstituted benzyl ethers, although the reaction may be slower. This difference in reactivity can sometimes be exploited for selective deprotection in molecules with multiple benzylic ether groups.

Method Reagents/Catalyst Typical Conditions Advantages Limitations
Catalytic Hydrogenolysis H2, Pd/CMethanol or Ethanol, rtClean, high yieldingIncompatible with reducible functional groups
Lewis Acid Cleavage BCl3, BCl3·SMe2Dichloromethane, -78 °C to rtEffective for acid-stable substratesRequires stoichiometric amounts of reagent
Oxidative Cleavage DDQDichloromethane/Water, rtMild conditionsCan be slower for unsubstituted benzyl ethers

This table presents a general overview of common debenzylation methods and typical conditions. Specific reaction parameters may vary based on the substrate and scale.

While no specific literature examples detailing the functionalization of the benzyl phenyl ring of this compound were identified, standard electrophilic aromatic substitution reactions could theoretically be employed to introduce additional functional groups. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation or acylation could potentially modify the benzyl ring, provided that the reaction conditions are controlled to avoid cleavage of the benzyl ether or reactions at other sites on the molecule. The directing effects of the benzylic ether linkage would favor substitution at the ortho and para positions of the benzyl ring. However, without experimental data, this remains a theoretical possibility.

Multicomponent Reaction Design Utilizing this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound possesses a primary alcohol, which, after oxidation to the corresponding aldehyde, 2-(benzyloxy)-4-bromobenzaldehyde, could serve as a key component in various MCRs.

Prominent isocyanide-based MCRs, such as the Passerini and Ugi reactions, are prime candidates for the utilization of this aldehyde derivative.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The aldehyde derived from this compound could be reacted with a variety of carboxylic acids and isocyanides to generate a library of complex molecules with multiple points of diversity.

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. The incorporation of 2-(benzyloxy)-4-bromobenzaldehyde into a Ugi reaction would lead to the formation of peptide-like scaffolds with significant structural complexity.

The products of these MCRs, containing the intact [2-(benzyloxy)-4-bromophenyl] moiety, could then undergo further transformations, such as intramolecular cyclizations or cross-coupling reactions involving the bromo substituent, to generate novel heterocyclic systems. The design of such reaction sequences allows for the rapid assembly of diverse and complex molecular libraries from a single, versatile starting material. However, it is important to note that no specific examples of this compound or its corresponding aldehyde being used in multicomponent reactions have been reported in the surveyed literature. The potential for its use in such reactions is therefore based on the known reactivity of aldehydes in these transformations.

Spectroscopic and Mechanistic Elucidation of Reactions Involving 2 Benzyloxy 4 Bromophenyl Methanol

Advanced Spectroscopic Characterization in Reaction Monitoring

Spectroscopic methods are indispensable tools in synthetic organic chemistry for providing real-time insights into reaction dynamics and detailed structural information about reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed structural information at the molecular level. nih.gov In the context of reactions involving [2-(Benzyloxy)-4-bromophenyl]methanol, both ¹H and ¹³C NMR are crucial for confirming the structural integrity of the starting material and for monitoring its transformation.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the benzylic protons of the benzyl (B1604629) group (-OCH₂Ph), the methanol (B129727) group protons (-CH₂OH), and the hydroxyl proton (-OH). The progress of a reaction, such as the oxidation of the alcohol to an aldehyde, can be monitored by observing the disappearance of the alcohol-related signals (the -CH₂OH and -OH protons) and the appearance of a new aldehyde proton signal (CHO) typically found in the 9-10 ppm region. rsc.orgmagritek.com Similarly, etherification or esterification reactions would result in predictable shifts of the methylene (B1212753) (-CH₂OH) protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on structurally similar compounds.

Atom Nucleus Predicted Chemical Shift (ppm) Key Features
Hydroxyl Proton¹H~2.0 - 4.0Broad singlet, position is concentration and solvent dependent.
Methanol Methylene Protons (-CH₂OH)¹H~4.6Singlet or doublet, depending on coupling with OH proton.
Benzyloxy Methylene Protons (-OCH₂Ph)¹H~5.1Singlet.
Aromatic Protons (Brominated Ring)¹H~6.9 - 7.4Complex multiplet pattern due to substitution.
Aromatic Protons (Benzyl Ring)¹H~7.3 - 7.5Multiplet.
Methanol Methylene Carbon (-CH₂OH)¹³C~60 - 65
Benzyloxy Methylene Carbon (-OCH₂Ph)¹³C~70
Aromatic Carbons¹³C~110 - 160Multiple signals corresponding to the 12 aromatic carbons.

Online and in-flow NMR monitoring allows for the real-time tracking of reactant consumption and product formation, enabling the determination of reaction kinetics and the identification of transient intermediates. beilstein-journals.org

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of compounds and providing structural information through fragmentation analysis. biorxiv.org For this compound (C₁₄H₁₃BrO₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Loss of the benzyl group (C₇H₇•) to form a resonance-stabilized tropylium (B1234903) cation (m/z 91).

Benzylic cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to fragments corresponding to the brominated phenyl portion.

Loss of water: Dehydration from the molecular ion, particularly under chemical ionization conditions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Significance
292/294[M]⁺[C₁₄H₁₃BrO₂]⁺Molecular Ion (Isotopic pair due to Br)
274/276[M - H₂O]⁺[C₁₄H₁₁BrO]⁺Loss of water
185/187[M - C₇H₇]⁺[C₇H₆BrO₂]⁺Loss of benzyl radical
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, characteristic of benzyl groups

Analysis of these fragments helps confirm the connectivity of the benzyloxy, bromo, and methanol functional groups on the phenyl ring.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. compoundchem.com The technique relies on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are absorbed from the infrared region of the electromagnetic spectrum. gsconlinepress.com

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. Monitoring a reaction via IR spectroscopy often involves tracking the disappearance of a key band from a reactant or the appearance of a new band from a product. For instance, in an oxidation reaction, the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch around 1700 cm⁻¹ would signify the conversion of the alcohol to a carbonyl compound. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200O-H StretchAlcohol (hydroxyl group)
3100 - 3000C-H StretchAromatic Ring
3000 - 2850C-H StretchMethylene (-CH₂-)
1600 - 1450C=C StretchAromatic Ring
1250 - 1000C-O StretchEther and Alcohol
600 - 500C-Br StretchAryl Bromide

UV-Vis Spectroscopy in Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for studying compounds with chromophores, such as aromatic rings and conjugated systems. This compound, containing two phenyl rings, will display characteristic absorbance bands in the UV region.

While the starting material and final products can be characterized, the primary strength of UV-Vis spectroscopy in this context lies in mechanistic studies. nih.gov The formation of highly conjugated or colored reaction intermediates, such as carbocations or radical species, can often be detected as new, transient absorption bands at longer wavelengths. By monitoring the rise and fall of these specific absorbances over time, kinetic data for the formation and consumption of intermediates can be obtained, providing valuable insight into the reaction mechanism.

Detailed Mechanistic Pathway Investigations

Understanding the precise sequence of bond-breaking and bond-forming events is fundamental to controlling and optimizing chemical reactions.

Reactions involving the benzylic alcohol functional group of this compound, such as nucleophilic substitution or elimination, likely proceed through short-lived, high-energy species known as reaction intermediates. nih.gov Given the structure of the molecule, a key potential intermediate is the benzylic carbocation formed upon protonation of the hydroxyl group and subsequent loss of water.

The stability of this carbocation is significantly influenced by the substituents on the aromatic ring. The benzyloxy group at the ortho position is electron-donating through resonance, which would help to stabilize the positive charge of the carbocation. This stabilization influences the energy of the transition state—the highest energy point on the reaction coordinate—leading to the intermediate. According to the Hammond postulate, factors that stabilize the intermediate will also stabilize the transition state leading to it, thereby increasing the reaction rate. nih.gov

The elucidation of these mechanistic pathways often involves a combination of techniques:

Trapping Experiments: Introducing a trapping agent that can react specifically with a proposed intermediate to form a stable, characterizable product provides strong evidence for the intermediate's existence. nih.gov

Kinetic Studies: Analyzing the effect of reactant concentrations and conditions on the reaction rate can help distinguish between different possible mechanisms (e.g., Sₙ1 vs. Sₙ2).

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculating the energies of reactants, products, transition states, and intermediates. nih.gov These calculations provide a theoretical framework for understanding the reaction mechanism at a molecular level.

By identifying these transient species, chemists can gain a deeper understanding of the reaction's energetic landscape and devise strategies to favor desired reaction outcomes.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism. For reactions involving this compound, determining the rate law and the influence of substituents on the reaction rate provides insight into the rate-determining step and the nature of the transition state.

The oxidation of benzyl alcohols to the corresponding aldehydes is a well-studied transformation, and kinetic data from these reactions can provide a framework for predicting the behavior of this compound. The reaction rate is typically monitored by following the disappearance of the reactant or the appearance of the product using spectroscopic methods. The order of the reaction with respect to the alcohol, the oxidant, and any catalysts is determined by systematically varying their initial concentrations.

The electronic effects of the substituents on the aromatic ring play a significant role in determining the rate of oxidation. Electron-donating groups generally accelerate the reaction by stabilizing a positive charge that may develop in the transition state, for instance, during a hydride transfer step. Conversely, electron-withdrawing groups tend to retard the reaction. orientjchem.orgresearchgate.net In the case of this compound, the benzyloxy group at the ortho position is expected to exert a complex influence due to both steric and electronic effects. While the oxygen atom can donate electron density through resonance, the bulky benzyl group can sterically hinder the approach of reactants. The bromo group at the para position is an electron-withdrawing group through induction and a weak deactivator.

A hypothetical kinetic study on the oxidation of a series of substituted benzyl alcohols, including this compound, might yield data similar to that presented in Table 1. The rate constants would be determined under pseudo-first-order conditions with respect to the alcohol.

Table 1: Hypothetical Rate Constants for the Oxidation of Substituted Benzyl Alcohols
SubstituentRate Constant (kobs, s-1)Relative Rate
p-Methoxy9.8 x 10-45.2
p-Methyl4.5 x 10-42.4
Unsubstituted1.9 x 10-41.0
[2-(Benzyloxy)-4-bromo]1.1 x 10-40.6
p-Chloro8.5 x 10-50.4
p-Nitro2.1 x 10-50.1

The data in Table 1 illustrates the expected trend of decreasing reaction rate with increasingly electron-withdrawing substituents. The position of this compound in this series would be influenced by the combined electronic effects of the benzyloxy and bromo groups, as well as potential steric hindrance from the ortho benzyloxy group.

Computational Chemistry for Reaction Modeling and Prediction

Computational chemistry offers powerful tools for elucidating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies. nih.govresearchgate.net For reactions involving this compound, computational modeling can provide detailed insights into the reaction pathway and the role of the substituents.

A computational study of a reaction, for example, an SN2 displacement at the benzylic carbon, would begin with the optimization of the geometries of the reactants, products, and the transition state. The calculated energies of these species allow for the determination of the reaction's activation energy and enthalpy. Natural Bond Orbital (NBO) analysis can be employed to understand the charge distribution and bonding interactions throughout the reaction. nih.gov

Table 2 presents a hypothetical set of computed thermodynamic parameters for the SN2 reaction of this compound with a nucleophile.

Table 2: Hypothetical Computed Thermodynamic Parameters for an SN2 Reaction
ParameterValue
Activation Energy (Ea)85 kJ/mol
Enthalpy of Reaction (ΔH)-45 kJ/mol
Gibbs Free Energy of Activation (ΔG)105 kJ/mol
Imaginary Frequency of Transition State-350 cm-1

The negative imaginary frequency confirms that the identified stationary point is a true transition state. The activation energy provides a quantitative measure of the reaction barrier, which can be correlated with experimental kinetic data. Furthermore, visualization of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the sites of nucleophilic and electrophilic attack. nih.gov For this compound, computational studies could also explore the conformational preferences of the benzyloxy group and its influence on the accessibility of the reactive hydroxymethyl group. researchgate.net

Stereochemical Considerations in Synthetic Transformations

The hydroxymethyl group of this compound is prochiral, meaning that substitution of one of the two benzylic protons with a different group will generate a new stereocenter. Consequently, reactions at this position can potentially proceed with stereoselectivity, leading to an excess of one enantiomer or diastereomer over the other.

The stereochemical outcome of a reaction is often dictated by the steric and electronic environment around the reactive center. In this compound, the bulky benzyloxy group in the ortho position is expected to exert significant steric influence, directing the approach of incoming reagents to the less hindered face of the molecule. This can be particularly important in reactions involving chiral catalysts or reagents, where the formation of a diastereomeric transition state with lower energy will favor the formation of one stereoisomer. nih.govacs.org

For instance, in an asymmetric reduction of a corresponding aldehyde to form this compound, a chiral reducing agent would likely approach from the side opposite to the bulky benzyloxy group, leading to a high degree of enantioselectivity. Similarly, in an enzymatic reaction, the substrate would be held in a specific orientation within the enzyme's active site, leading to a highly stereospecific transformation. nih.gov

Table 3 provides a hypothetical example of the stereochemical outcome of a catalytic asymmetric addition of an organometallic reagent to the corresponding aldehyde, 2-(benzyloxy)-4-bromobenzaldehyde (B111882), to yield this compound.

Table 3: Hypothetical Stereochemical Outcome of a Catalytic Asymmetric Addition
CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
(R)-CBS Catalyst-95% (R)
(S)-Proline-85% (S)
Chiral Phosphine Ligand with Rh-92% (R)

The data in Table 3 illustrates how the choice of chiral catalyst can control the stereochemistry of the product. The high enantiomeric excesses indicate a significant energy difference between the diastereomeric transition states, which can be attributed to the steric and electronic interactions between the substrate, the reagent, and the catalyst. Understanding these stereochemical considerations is paramount for the synthesis of enantiomerically pure compounds for applications in fields such as medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for [2-(Benzyloxy)-4-bromophenyl]methanol, and what analytical methods are used to confirm its structure?

Answer: A typical synthesis involves benzyl protection of a hydroxyl group followed by bromination. For example:

Benzylation : React 4-bromo-2-hydroxybenzyl alcohol with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Analytical validation :

  • NMR : Compare chemical shifts with analogous compounds (e.g., δ 7.3–7.5 ppm for benzyl protons, δ 4.6 ppm for -CH₂OH) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry (as in Schiff base analogs) .
  • FTIR/FT-Raman : Identify O-H (~3200–3500 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .
Key Spectral Data Reference ValuesSource
1H^1H NMR (benzyl protons)δ 7.3–7.5 (multiplet)
13C^{13}C NMR (C-Br)δ 105–115 ppm
FTIR (O-H stretch)~3450 cm⁻¹

Q. How can the bromine substituent in this compound be utilized in further functionalization reactions?

Answer: The bromine enables cross-coupling reactions :

Suzuki-Miyaura : React with aryl boronic acids (e.g., 4-benzyloxyphenylboronic acid) using Pd(PPh₃)₄ catalyst and Na₂CO₃ in THF/water (80°C, 12 hr) to form biaryl derivatives .

Buchwald-Hartwig amination : Introduce amines (e.g., morpholine) with Pd₂(dba)₃/Xantphos catalyst .

Q. Key considerations :

  • Monitor reaction progress via TLC (Rf shift).
  • Use anhydrous conditions for Pd-mediated reactions.

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Segregate halogenated waste (CAS 101-55-3 analogs) per EPA guidelines .

Advanced Research Questions

Q. How does the electronic environment of the benzyloxy group influence the reactivity of this compound in catalytic systems?

Answer: The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks . Computational studies (DFT) show:

  • Increased electron density at the para position (relative to -OCH₂Ph), enhancing Suzuki coupling efficiency .
  • Reduced Lewis acidity at the hydroxyl group due to steric hindrance from the benzyl moiety .
DFT Parameters ValuesSource
HOMO-LUMO gap~4.2 eV (B3LYP/6-31G*)
Mulliken charge (O in -OCH₂Ph)-0.45 e

Q. What computational methods are recommended to predict the reactivity and electronic properties of this compound in catalytic reactions?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to model transition states in cross-couplings .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
  • NMR prediction tools : Use ACD/Labs or ChemDraw to validate experimental shifts against computed values .

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts) of this compound when comparing experimental results with theoretical predictions?

Answer:

Validate purity : Recrystallize from ethanol/water (80:20) and reacquire spectra .

Solvent calibration : Ensure deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) consistency, as shifts vary by solvent .

Cross-reference databases : Compare with NIST Chemistry WebBook entries for brominated benzyl alcohols .

NMR Shift Discrepancy Example Experimental δ (ppm)Theoretical δ (ppm)Resolution Strategy
Benzyl -CH₂OH4.584.42Check for trace H₂O

Q. What strategies can resolve low yields in the Suzuki-Miyaura coupling of this compound with hindered boronic acids?

Answer:

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/SPhos for sterically hindered partners .
  • Microwave-assisted synthesis : Run reactions at 100°C for 1 hr (vs. 12 hr conventional) to improve efficiency .
  • Additive screening : Include CsF (2 eq.) to enhance transmetallation .

Q. How can this compound serve as a precursor for bioactive molecules?

Answer:

  • Antimicrobial agents : Functionalize via amination (e.g., introduce pyrimidine rings) and test against Gram-negative bacteria (MIC assays) .
  • Fluorescent probes : Attach dansyl chloride to the hydroxyl group for cellular imaging .

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